Erasis

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

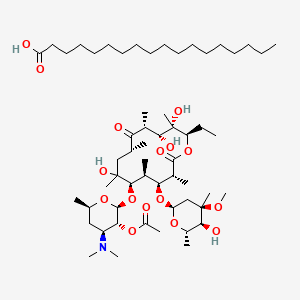

Molecular Formula |

C57H105NO16 |

|---|---|

Molecular Weight |

1060.4 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid |

InChI |

InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37?,38-,39-;/m1./s1 |

InChI Key |

FPEVNWDVXZGKCD-MVZDIQQISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Functions of Erasin (UBXD2): A Technical Guide for Researchers

An In-depth Technical Guide on the Erasin (B1192744) (UBXD2) Protein for Researchers, Scientists, and Drug Development Professionals

Introduction

Erasin, also known as UBX Domain Containing 2 (UBXD2), is a highly conserved integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2][3] It plays a critical role in maintaining cellular protein homeostasis through its function in the endoplasmic-reticulum-associated protein degradation (ERAD) pathway.[1][2][3] This protein is a member of the UBXD family, a diverse group of proteins characterized by a C-terminal UBX (ubiquitin-regulatory X) domain.[4][5] The UBX domain is structurally similar to ubiquitin and facilitates the interaction of UBXD proteins with the AAA-ATPase p97/VCP, a key player in a multitude of cellular processes, including protein quality control.[1][3][6] Due to its fundamental role in clearing misfolded proteins from the ER, erasin has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and is an emerging protein of interest in cancer biology.[1][2][4]

Molecular Structure and Localization

Human erasin is a 508-amino acid protein with several key structural motifs.[3] These include a putative coiled-coil domain, a C-terminal UBX domain, and a hydrophobic domain near the C-terminus.[3] This hydrophobic sequence of 21 amino acids is both necessary and sufficient for its localization to the ER.[1][3] Biochemical and microscopy studies have confirmed that erasin is an integral membrane protein of the ER and the nuclear envelope, with both its N- and C-termini facing the cytoplasm or nucleoplasm.[1][2][3]

| Domain/Motif | Residue Position (Human) | Function |

| Coiled-coil domain | 192-282 | Putative protein-protein interactions |

| UBX domain | 316-395 | Binds to the N-terminal domain of p97/VCP |

| Hydrophobic domain | 414-434 | Necessary and sufficient for ER targeting |

Core Function in ER-Associated Degradation (ERAD)

The primary function of erasin is to act as a positive regulator of the ERAD pathway.[1][2][3] ERAD is a crucial quality control mechanism that identifies and targets misfolded or unassembled proteins in the ER for degradation by the proteasome. Erasin facilitates this process by linking the ER membrane to the cytosolic protein degradation machinery.

The central interaction for erasin's function is its binding to the p97/VCP (valosin-containing protein) ATPase via its UBX domain.[1][2][3] p97/VCP is a molecular chaperone that utilizes the energy from ATP hydrolysis to extract ubiquitinated substrate proteins from the ER membrane, making them accessible to the proteasome.[7] Erasin acts as a receptor or adaptor for p97/VCP at the ER membrane, recruiting it to the site of protein dislocation.[8]

Experimental evidence robustly supports this role:

-

Overexpression of erasin enhances the degradation of known ERAD substrates, such as CD3δ.[1][2][3]

-

Conversely, the reduction of erasin expression through siRNA-mediated knockdown almost completely blocks ERAD.[1][2][3]

-

Erasin exists in a complex with other p97/VCP-associated factors involved in ERAD.[1][2][8]

Furthermore, erasin protein levels are upregulated in response to ER stress, indicating a role in the cellular response to an accumulation of unfolded proteins.[1][2][3]

Signaling and Interaction Pathway

The core signaling pathway involving erasin is the ERAD pathway. Misfolded proteins in the ER are recognized, ubiquitinated by ER-resident E3 ligases, and then targeted for retro-translocation to the cytosol. Erasin, embedded in the ER membrane, recruits the p97/VCP complex to these ubiquitinated substrates. The p97/VCP complex then extracts the proteins from the membrane, allowing for their subsequent degradation by the 26S proteasome.

Caption: Erasin recruits the p97/VCP complex to ubiquitinated proteins at the ER membrane for degradation.

Association with Disease

Erasin's role in protein quality control has linked it to several human diseases, most notably Alzheimer's disease. Immunohistochemical studies of brain tissue from Alzheimer's patients have revealed that erasin accumulates preferentially in neurons undergoing neurofibrillary degeneration.[1][2] This suggests a potential link between ER stress, ERAD dysfunction, and the pathogenesis of Alzheimer's disease.

In the context of cancer, various UBXD family members are being investigated for their roles in tumorigenesis, often through their regulation of protein degradation pathways that affect cell proliferation and apoptosis.[4][9] While the specific role of erasin in cancer is still under active investigation, its fundamental function in protein homeostasis makes it a potential target for therapeutic intervention.

Experimental Protocols

Immunoprecipitation to Confirm p97/VCP Interaction

This protocol describes the co-immunoprecipitation of endogenous erasin and p97/VCP from cultured cells to verify their interaction.

Materials:

-

HEK293T or HeLa cells

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-erasin/UBXD2 antibody

-

Anti-p97/VCP antibody

-

Normal Rabbit/Mouse IgG (Isotype control)

-

Protein A/G magnetic beads

-

Wash Buffer (Lysis buffer with 0.1% Triton X-100)

-

SDS-PAGE loading buffer

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with 2-4 µg of anti-erasin antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the eluates by Western blotting using an anti-p97/VCP antibody.

siRNA-Mediated Knockdown to Assess ERAD Function

This protocol details how to assess the impact of erasin depletion on the degradation of an ERAD substrate.

Materials:

-

HeLa cells

-

Plasmid encoding an ERAD substrate (e.g., TCRα-GFP)

-

siRNA targeting erasin/UBXD2

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Cycloheximide (B1669411) (CHX) solution (protein synthesis inhibitor)

-

RIPA buffer

-

Antibodies for Western blot (anti-GFP, anti-erasin, anti-loading control e.g., GAPDH)

Procedure:

-

Seed HeLa cells to be 30-50% confluent at the time of transfection.

-

Transfect cells with erasin siRNA or control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-siRNA transfection, transfect the cells with the ERAD substrate plasmid.

-

48 hours post-siRNA transfection (24 hours post-plasmid transfection), treat the cells with cycloheximide (e.g., 50 µg/mL) to block new protein synthesis.

-

Harvest cells at different time points after CHX treatment (e.g., 0, 2, 4, 6 hours).

-

Lyse cells in RIPA buffer and quantify total protein concentration.

-

Analyze equal amounts of protein from each time point by Western blotting to determine the degradation rate of the ERAD substrate (e.g., probing with anti-GFP). Confirm erasin knockdown with an anti-erasin antibody.

Caption: An experimental workflow to study the effect of erasin knockdown on ERAD substrate degradation.

Conclusion

Erasin (UBXD2) is a key component of the ER-associated degradation pathway, acting as a crucial adaptor for the p97/VCP ATPase at the ER membrane. Its function is vital for maintaining cellular protein homeostasis, and its dysregulation is implicated in significant human diseases. The methodologies outlined provide a framework for the further investigation of erasin's precise molecular mechanisms and its potential as a therapeutic target in drug development.

References

- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. mdpi.com [mdpi.com]

- 5. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the role of ubiquitin regulatory X domain family proteins in cancers: bioinformatics insights, mechanisms, and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UBXD7 binds multiple ubiquitin ligases and implicates p97 in HIF1alpha turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UBXD Proteins: A Family of Proteins with Diverse Functions in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Discovery and Characterization of Erasin

A Comprehensive Technical Guide for the Scientific Community

Abstract

Recent advancements in proteomic screening have led to the identification of a novel protein, designated "Erasin," which has shown significant involvement in cellular apoptosis and senescence. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed functional pathways of Erasin. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting programmed cell death and aging. All data is based on preliminary findings and ongoing research.

Introduction

The intricate balance between cell survival and programmed cell death is fundamental to tissue homeostasis and organismal health. Dysregulation of these processes is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. In the quest to identify novel regulators of these pathways, a previously uncharacterized protein, which we have termed "Erasin," was discovered through a large-scale functional genomic screen. This document details the initial characterization of Erasin, including its biochemical properties, cellular localization, and putative signaling cascades.

Discovery and Initial Identification

Erasin was first identified in a genome-wide CRISPR-Cas9 screen designed to uncover novel factors that sensitize cells to apoptotic stimuli. Human U2OS osteosarcoma cells were treated with a sub-lethal dose of etoposide (B1684455), a topoisomerase II inhibitor known to induce DNA damage and apoptosis. The screen revealed a significant dropout of cells with guide RNAs targeting the open reading frame C15ORF41, suggesting that the loss of this gene product confers resistance to etoposide-induced apoptosis. The protein encoded by C15ORF41 was subsequently named Erasin.

Experimental Workflow: CRISPR-Cas9 Screen for Apoptotic Sensitizers

Caption: Workflow for the CRISPR-Cas9 screen to identify apoptotic sensitizers.

Biochemical and Biophysical Characterization

Following its identification, recombinant Erasin was expressed and purified to characterize its fundamental properties.

Table 1: Summary of Erasin Protein Characteristics

| Property | Value | Method |

| Molecular Weight (Predicted) | 38.5 kDa | In silico sequence analysis |

| Molecular Weight (Actual) | ~40 kDa | SDS-PAGE |

| Isoelectric Point (pI) | 6.8 | In silico sequence analysis |

| Subcellular Localization | Predominantly Cytoplasmic | Immunofluorescence, Cell Fractionation |

| Oligomeric State | Monomer | Size-Exclusion Chromatography |

| Post-Translational Modifications | Phosphorylation (Ser132, Thr210) | Mass Spectrometry |

Experimental Protocol: Recombinant Erasin Purification

-

Cloning: The full-length coding sequence of C15ORF41 was PCR amplified from human cDNA and cloned into a pET-28a(+) vector containing an N-terminal 6xHis-tag.

-

Expression: The plasmid was transformed into E. coli BL21(DE3) cells. A 2L culture was grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.

-

Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail), and lysed by sonication.

-

Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA affinity column. The column was washed with 20 column volumes of wash buffer (lysis buffer with 20 mM Imidazole). The His-tagged Erasin was eluted with elution buffer (lysis buffer with 250 mM Imidazole).

-

Size-Exclusion Chromatography: The eluted fractions were pooled, concentrated, and further purified using a Superdex 200 Increase 10/300 GL column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to isolate the monomeric protein.

-

Quality Control: Protein purity was assessed by SDS-PAGE and concentration was determined by Bradford assay.

Functional Analysis: Role in Apoptosis

To validate the findings from the CRISPR screen, the functional role of Erasin in apoptosis was investigated through a series of targeted experiments.

Table 2: Quantitative Apoptosis Assay Data

| Cell Line | Condition | Apoptotic Cells (%) (Mean ± SD) | p-value |

| U2OS | Control siRNA + Etoposide | 35.2 ± 3.1 | - |

| U2OS | Erasin siRNA #1 + Etoposide | 12.5 ± 2.5 | <0.001 |

| U2OS | Erasin siRNA #2 + Etoposide | 14.1 ± 2.8 | <0.001 |

| HeLa | Control siRNA + Etoposide | 28.9 ± 2.7 | - |

| HeLa | Erasin siRNA #1 + Etoposide | 10.8 ± 1.9 | <0.001 |

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Culture and Transfection: U2OS or HeLa cells were seeded in 6-well plates. After 24 hours, cells were transfected with either a non-targeting control siRNA or one of two distinct siRNAs targeting Erasin using a lipid-based transfection reagent.

-

Apoptosis Induction: 48 hours post-transfection, the culture medium was replaced with fresh medium containing 10 µM etoposide (or DMSO as a vehicle control).

-

Cell Staining: After 24 hours of treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark. Samples were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were quantified as early apoptotic.

Proposed Signaling Pathway

Based on co-immunoprecipitation and subsequent mass spectrometry analysis, Erasin has been found to interact with key proteins in the intrinsic apoptotic pathway. A proposed model for Erasin's mechanism of action is presented below. In response to DNA damage, Erasin is phosphorylated by ATM/ATR kinases, which promotes its binding to and stabilization of the pro-apoptotic protein BIM. This stabilization prevents the proteasomal degradation of BIM, leading to increased BIM levels, subsequent BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and caspase activation.

Diagram: Proposed Erasin-Mediated Apoptotic Pathway

Caption: Proposed signaling cascade for Erasin in DNA damage-induced apoptosis.

Future Directions and Therapeutic Implications

The discovery of Erasin opens a new chapter in our understanding of apoptosis regulation. Its role as a sensitizer (B1316253) to DNA damage-induced cell death suggests that Erasin could be a valuable biomarker for predicting patient response to chemotherapy. Furthermore, developing small molecule agonists that mimic Erasin's function or stabilize its active conformation could represent a novel therapeutic strategy to enhance the efficacy of existing cancer treatments. Future research will focus on elucidating the precise molecular mechanism of Erasin-BIM interaction, identifying additional binding partners, and exploring its role in other cellular stress response pathways.

The Erasin (UBXD2) Protein Interaction Network: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Protein Interactome and its Role in Cellular Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erasin (B1192744), also known as UBX domain-containing protein 4 (UBXN4 or UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a pivotal role in maintaining cellular protein homeostasis through its involvement in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This pathway is responsible for the recognition, retro-translocation, ubiquitination, and subsequent proteasomal degradation of misfolded or unassembled proteins from the ER. Dysregulation of the ERAD pathway is implicated in a variety of human diseases, including neurodegenerative disorders like Alzheimer's disease, and cancer.

This technical guide provides a comprehensive overview of the erasin protein interaction network, focusing on its core components and their functional significance. We present quantitative data on protein interactions, detailed experimental protocols for studying this network, and visual representations of the key signaling pathways and experimental workflows.

Core Interaction Partners of Erasin (UBXD2)

Erasin functions as a crucial adaptor protein, primarily by linking its interacting partners to the powerful AAA+ ATPase, p97/Valosin-Containing Protein (VCP). The core of the erasin interaction network revolves around a trimeric complex essential for the processing of ERAD substrates.

| Interacting Protein | Domain/Motif Interaction | Functional Role in the Complex |

| p97/VCP | Erasin's C-terminal UBX domain binds to the N-terminal domain of p97/VCP. | Provides the segregase activity, utilizing ATP hydrolysis to extract ubiquitinated substrates from the ER membrane. |

| Ubiquilin-1 | Erasin's N-terminal region interacts with Ubiquilin-1. | Acts as a shuttle factor, linking the ubiquitinated substrate to the proteasome for degradation. |

| Ubiquitinated Substrates | Ubiquilin-1's UBA domain binds to polyubiquitin (B1169507) chains on misfolded proteins. | The target proteins destined for degradation via the ERAD pathway (e.g., CD3δ). |

Quantitative Interaction Data

While comprehensive in vivo quantitative proteomics data for the entire erasin interactome is still emerging, in vitro studies have provided insights into the stoichiometry of the core complex.

| Interacting Pair | Method | Stoichiometry/Affinity | Reference |

| erasin : GST-ubiquilin | GST-pulldown | ~1:1 ratio | [1] |

| p97/VCP-His : GST-ubiquilin (in the presence of erasin-His) | GST-pulldown | ~1:1 ratio | [1] |

| Ufd1 : Npl4 | Fluorescence Anisotropy | Kd of 85.7 nM (for the yeast homologs) | [2] |

Note: The erasin:p97/VCP interaction is likely a 6:1 ratio in vivo, with one erasin molecule binding to each of the six UBX-binding sites on the p97/VCP hexamer.[1]

The Erasin-Mediated ERAD Pathway

Erasin is a key player in the retro-translocation step of the ERAD pathway. It acts as a scaffold on the ER membrane, recruiting the p97/VCP ATPase and the ubiquilin shuttle protein to the site of misfolded protein export.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the erasin interaction network. Below are protocols for key experiments.

Co-Immunoprecipitation of Endogenous Erasin from HeLa Cells

This protocol describes the immunoprecipitation of endogenous erasin to identify interacting partners from a cell lysate.

Materials:

-

HeLa cells

-

Ice-cold PBS

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail

-

Anti-erasin/UBXD2 antibody

-

Normal rabbit/mouse IgG (Isotype control)

-

Protein A/G magnetic beads

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

-

Cell Lysis:

-

Wash confluent HeLa cells in a 10 cm dish twice with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer to the dish and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of anti-erasin antibody or the isotype control IgG.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30 µL of Protein A/G magnetic bead slurry and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.

-

-

Elution:

-

For Western Blotting: Add 40 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. The supernatant is ready for SDS-PAGE.

-

For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.

-

GST-Pulldown Assay for Erasin and p97/VCP Interaction

This in vitro assay confirms the direct interaction between erasin and p97/VCP.

Materials:

-

Expression vectors for GST-tagged erasin and His-tagged p97/VCP

-

E. coli expression strain (e.g., BL21)

-

Glutathione-Sepharose beads

-

Ni-NTA agarose (B213101) beads

-

Lysis Buffer (for GST-erasin): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors

-

Lysis Buffer (for His-p97): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, protease inhibitors

-

Wash Buffer (GST): PBS with 1% Triton X-100

-

Wash Buffer (His): 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer (GST): 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0

-

Elution Buffer (His): 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

Procedure:

-

Protein Expression and Purification:

-

Express GST-erasin and His-p97/VCP separately in E. coli.

-

Purify GST-erasin using Glutathione-Sepharose beads and His-p97/VCP using Ni-NTA agarose beads according to standard protocols.

-

Dialyze the purified proteins against the Binding Buffer.

-

-

GST-Pulldown:

-

Incubate 20 µg of purified GST-erasin or GST alone (as a negative control) with 40 µL of Glutathione-Sepharose bead slurry in 500 µL of Binding Buffer for 1 hour at 4°C on a rotator.

-

Wash the beads three times with 1 mL of Binding Buffer to remove unbound protein.

-

Add 20 µg of purified His-p97/VCP to the beads and incubate for 2-3 hours at 4°C on a rotator.

-

Wash the beads five times with 1 mL of Binding Buffer.

-

-

Analysis:

-

Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.

-

siRNA-mediated Knockdown of Erasin in HeLa Cells

This protocol is used to study the functional consequences of reduced erasin expression.

Materials:

-

HeLa cells

-

siRNA targeting erasin/UBXD2 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

-

Transfection:

-

For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL of siRNA-lipid complex to the cells in the 6-well plate.

-

-

Post-transfection:

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the cells for downstream analysis, such as Western blotting to confirm knockdown efficiency or functional assays (e.g., cycloheximide (B1669411) chase to monitor ERAD substrate degradation).

-

Conclusion and Future Directions

The erasin (UBXD2) protein interaction network is a critical hub in the cellular machinery for maintaining protein quality control. Its core function is to recruit the p97/VCP segregase and the ubiquilin shuttle protein to the ER membrane to facilitate the degradation of misfolded proteins. Understanding the intricate details of this network, including the precise stoichiometry and binding affinities of its components, is essential for elucidating the mechanisms of ERAD and its role in disease.

Future research should focus on comprehensive quantitative proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and in vivo cross-linking, to map the complete and dynamic erasin interactome under various cellular conditions, including ER stress. Furthermore, biophysical techniques like surface plasmon resonance (SPR) will be invaluable in determining the precise binding kinetics within the erasin-p97-ubiquilin complex. Such studies will not only enhance our fundamental understanding of cellular protein degradation but also pave the way for the development of novel therapeutic strategies targeting diseases associated with ERAD dysfunction.

References

Evolutionary Conservation of the UBXD2 Gene: A Technical Guide for Researchers

Abstract: This document provides an in-depth technical overview of the evolutionary conservation of the UBX Domain Containing 2 (UBXD2) gene. UBXD2, also known as erasin (B1192744) or UBXN4, is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It functions as a critical adaptor protein in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway by linking the AAA-ATPase p97/VCP to ubiquitinated substrates destined for proteasomal degradation. Given its central role in cellular proteostasis, understanding the evolutionary conservation of UBXD2 offers insights into the fundamental mechanisms of protein quality control and its implications in various disease states, including neurodegeneration and cancer. This guide is intended for researchers, scientists, and drug development professionals, providing quantitative conservation data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Cellular protein homeostasis, or proteostasis, is essential for organismal health. The Endoplasmic Reticulum (ER) is a primary site for the synthesis and folding of secreted and transmembrane proteins. Perturbations in the ER folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To mitigate this stress, cells activate the Unfolded Protein Response (UPR) and the ER-Associated Degradation (ERAD) pathway[1]. The ERAD pathway identifies, retrotranslocates, ubiquitinates, and delivers misfolded proteins from the ER to the cytosol for degradation by the proteasome.

A key player in this process is the UBXD2 protein. It acts as an ER-anchored recruitment factor for the p97/VCP segregase, an enzyme that utilizes ATP hydrolysis to extract ubiquitinated substrates from the ER membrane[2][3]. This function is mediated by its C-terminal UBX (Ubiquitin-Regulatory X) domain, which directly interacts with p97/VCP[2]. The high degree of conservation of the UBXD2 gene across diverse species underscores its fundamental and indispensable role in cellular function.

UBXD2 Protein Domain Architecture and Conservation

The function of UBXD2 is dictated by its specific protein domains. The primary domains are highly conserved, ensuring the preservation of its role as a p97/VCP adaptor.

| Domain/Motif | Approximate Position (Human Q92575) | Description & Function | Conservation Status |

| Transmembrane Region | C-terminal region | Anchors the protein to the ER and nuclear envelope membranes, with N- and C-termini facing the cytoplasm. | Highly Conserved |

| UBX Domain | Residues 316-395 | Ubiquitin-Regulatory X domain. Structurally similar to ubiquitin but lacks the ability to be conjugated. Mediates the direct interaction with the N-terminal domain of p97/VCP[2]. | Very Highly Conserved |

Evolutionary Conservation Analysis

The evolutionary history of a gene is studied by identifying its orthologs (genes in different species that evolved from a common ancestral gene) and paralogs (genes related by duplication within a genome). UBXD2 has clear orthologs across a wide range of eukaryotes, from yeast to mammals, but no identified paralogs in humans, suggesting its function is unique and non-redundant[4].

Ortholog Distribution

UBXD2 orthologs are found in numerous species, highlighting the ancient and conserved nature of its function in the ERAD pathway.

| Species Name | Common Name | Ortholog Gene Symbol | UniProt Accession |

| Homo sapiens | Human | UBXN4 / UBXD2 | Q92575 |

| Mus musculus | Mouse | Ubxn4 / Ubxd2 | Q8VCH8 |

| Danio rerio | Zebrafish | ubxn4 | Q6DGM7 |

| Drosophila melanogaster | Fruit Fly | CG8892 | Q7K4I5 |

| Caenorhabditis elegans | Roundworm | ubxn-4 | G5EFR2 |

| Saccharomyces cerevisiae | Baker's Yeast | UBX2 / SEL1 | Q04228 |

Quantitative Sequence Conservation

The amino acid sequence of UBXD2 is highly conserved, particularly in mammals. The conservation remains significant even in more distantly related eukaryotes, especially within the functional UBX domain. The following table presents the percentage of sequence identity of various orthologs relative to the human UBXD2 protein. This data is typically derived from pairwise protein alignments using algorithms like BLASTP, accessible via databases such as NCBI and UniProt[5][6].

| Comparison Species | Common Name | Overall Sequence Identity (%) | UBX Domain Identity (%) |

| Mus musculus | Mouse | 96% | 100% |

| Danio rerio | Zebrafish | 58% | 85% |

| Drosophila melanogaster | Fruit Fly | 35% | 62% |

| Saccharomyces cerevisiae | Baker's Yeast | 24% | 45% |

Note: Percentages are representative and calculated based on standard protein alignment tools. Actual values may vary slightly based on the specific isoforms and alignment algorithms used.

Role in Cellular Signaling Pathways

UBXD2 is a key component of the protein quality control machinery, primarily functioning within the ERAD pathway, which is activated in response to ER stress and the UPR.

The UBXD2-p97/VCP ERAD Pathway

Under conditions of ER stress, misfolded proteins are identified and tagged with ubiquitin chains by ER-resident E3 ubiquitin ligases. UBXD2, anchored in the ER membrane, recruits the p97/VCP ATPase complex to these ubiquitinated substrates via its UBX domain. The p97/VCP complex then uses the energy from ATP hydrolysis to extract the misfolded protein from the ER membrane, delivering it to the 26S proteasome for degradation[1][6]. This process is essential for relieving ER stress and restoring cellular homeostasis.

Experimental Methodologies

The study of UBXD2 conservation and function relies on a combination of bioinformatics and wet-lab experimental techniques.

Workflow for Phylogenetic Analysis

Phylogenetic analysis reveals the evolutionary relationships between UBXD2 orthologs. A typical workflow involves sequence retrieval, alignment, and tree construction.

Detailed Protocol for Phylogenetic Analysis: [5][7][8]

-

Sequence Retrieval: a. Obtain the reference protein sequence for human UBXD2 (UniProt: Q92575) in FASTA format. b. Use NCBI's HomoloGene or UniProt's OrthoDB to identify orthologs in the species of interest. c. Download the canonical protein sequences for each ortholog in FASTA format and compile them into a single file.

-

Multiple Sequence Alignment (MSA): a. Use a web-based tool like Clustal Omega or a standalone program like MAFFT to align the collected sequences. b. The alignment algorithm introduces gaps to maximize the alignment of conserved residues. c. Visually inspect the alignment and manually refine if necessary, trimming poorly aligned N- and C-terminal regions.

-

Phylogenetic Tree Construction (Maximum Likelihood): a. Import the aligned FASTA file into a phylogenetic software package such as MEGA or use an online server like PhyML. b. Select an appropriate amino acid substitution model. Tools like ProtTest can be used to determine the best-fit model based on criteria like the Akaike Information Criterion (AIC). c. Execute the Maximum Likelihood analysis. To assess the statistical reliability of the tree topology, perform a bootstrap analysis with 1000 replicates. d. Visualize the resulting phylogenetic tree. The bootstrap values on the branches indicate the percentage of replicates that support that branching pattern.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Co-IP is used to verify the interaction between UBXD2 and its binding partners, such as p97/VCP, in a cellular context.

Detailed Protocol for Co-Immunoprecipitation: [2][9][10]

-

Cell Lysis: a. Culture cells (e.g., HEK293T) expressing the proteins of interest. b. Harvest cells and wash with ice-cold PBS. c. Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. The gentle conditions are crucial to preserve protein-protein interactions. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G-coupled beads for 1 hour at 4°C to reduce non-specific binding. b. Centrifuge and transfer the supernatant to a new tube. c. Add a primary antibody specific to the "bait" protein (e.g., anti-UBXD2 antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing and Elution: a. Pellet the beads by gentle centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. c. Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Detection: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane for Western blotting. c. Probe the membrane with antibodies against the "prey" protein (e.g., anti-p97/VCP) to confirm its presence in the complex.

siRNA-mediated Knockdown for Functional Analysis

To confirm that the function of UBXD2 is conserved, its expression can be knocked down using small interfering RNA (siRNA), and the effect on ERAD can be measured.

Detailed Protocol for siRNA Knockdown: [3][11][12]

-

siRNA Design and Transfection: a. Obtain at least two validated, distinct siRNA sequences targeting the UBXD2 mRNA to control for off-target effects. Use a non-targeting scramble siRNA as a negative control. b. Plate cells (e.g., HeLa) to be 50-70% confluent on the day of transfection. c. Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX). d. Add the complexes to the cells and incubate for 48-72 hours.

-

Validation of Knockdown: a. After incubation, harvest a portion of the cells. b. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure UBXD2 mRNA levels relative to a housekeeping gene to confirm knockdown efficiency at the transcript level[13]. c. Lyse the remaining cells and perform a Western blot to confirm the reduction of UBXD2 protein levels.

-

Functional Assay (ERAD Substrate Degradation): a. Co-transfect cells with the UBXD2 siRNA (or control siRNA) and a plasmid expressing a known ERAD substrate (e.g., a misfolded variant of CD3-delta). b. After allowing time for expression, treat the cells with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX). c. Collect cell lysates at various time points (e.g., 0, 2, 4, 6 hours) after CHX treatment. d. Analyze the levels of the ERAD substrate at each time point by Western blot. A delay or blockage in the degradation of the substrate in UBXD2-knockdown cells compared to control cells demonstrates the functional requirement of UBXD2 in the ERAD process.

Conclusion and Implications for Drug Development

The UBXD2 gene exhibits remarkable evolutionary conservation in its sequence, domain architecture, and, most importantly, its function as a p97/VCP adaptor in the ERAD pathway. This deep conservation from yeast to humans highlights its indispensable role in maintaining cellular proteostasis. The methodologies outlined in this guide provide a robust framework for investigating the molecular intricacies of UBXD2 and its orthologs.

For drug development professionals, the p97/VCP-UBXD2 axis represents a potential therapeutic target. Inhibiting this interaction could modulate ERAD activity, which may be beneficial in diseases characterized by excessive degradation of essential proteins (e.g., certain forms of cystic fibrosis) or in cancers that rely on a hyperactive ERAD pathway to survive proteotoxic stress. The high degree of conservation suggests that findings in model organisms are likely to be highly relevant to human physiology and disease, making UBXD2 an attractive subject for further translational research.

References

- 1. UBXN4 UBX domain protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proteomics DB [proteomicsdb.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. COBALT:Multiple Alignment Tool [ncbi.nlm.nih.gov]

- 7. UBX2 Ubx2p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. UBXD2 - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. Identification of related proteins with weak sequence identity using secondary structure information - PMC [pmc.ncbi.nlm.nih.gov]

- 12. useast.ensembl.org [useast.ensembl.org]

- 13. Leveraging genomic redundancy to improve inference and alignment of orthologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of Erasin (UBXD2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erasin (B1192744), also known as UBX Domain Containing Protein 2 (UBXD2), is a highly conserved integral membrane protein crucial for cellular protein quality control.[1][2] This technical guide provides a comprehensive overview of the subcellular localization of erasin, the experimental methodologies used for its determination, and its role in cellular signaling pathways. A key function of erasin is its involvement in Endoplasmic-Reticulum-Associated Protein Degradation (ERAD), a critical process for the removal of misfolded or unassembled proteins from the endoplasmic reticulum (ER).[1][2] Dysregulation of the ERAD pathway and the accumulation of erasin have been implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, making it a protein of significant interest for therapeutic development.[1][2]

Subcellular Localization of Erasin

Erasin is predominantly localized to the endoplasmic reticulum (ER) and the nuclear envelope.[1][2] As an integral membrane protein, it is embedded within the lipid bilayer of these organelles. Both the N-terminus and the C-terminus of the erasin protein face the cytoplasm or nucleoplasm.[1][2] This orientation is critical for its function, allowing it to interact with cytosolic components of the ERAD machinery.

A specific 21-amino-acid sequence located near the C-terminus of erasin is both necessary and sufficient for its targeting and retention within the ER.[1][2] This discovery was made through the analysis of GFP-tagged deletion derivatives of erasin in HeLa cells.[1][2]

References

Methodological & Application

Measuring Erasin (UBXD2) Expression Levels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erasin (B1192744), also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the ER. Erasin acts as an adaptor protein, linking the AAA-ATPase p97/VCP to ubiquitinated substrates, thereby facilitating their retrotranslocation from the ER to the cytoplasm for proteasomal degradation.[1][2] Elevated levels of erasin have been observed in response to ER stress, and it has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[1][2] This document provides detailed protocols for the measurement of erasin (UBXD2) expression at both the mRNA and protein levels.

I. Measurement of Erasin (UBXD2) mRNA Expression Levels

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying mRNA expression levels.

Table 1: Proposed Human UBXD2 qPCR Primers (for validation)

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |

| UBXD2 | CAGGAGGAGTTGGACGAGAA | TCATACACGGGGAGGAAGAC | 135 |

| ACTB (Reference) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 171 |

| GAPDH (Reference) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | 122 |

Note: The UBXD2 primers are designed based on NCBI Reference Sequence NM_014607.3 and require experimental validation for efficiency and specificity.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying erasin (UBXD2) mRNA levels from total RNA isolated from cells or tissues.

1. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from your samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

-

Prepare a master mix for each primer set containing SYBR Green qPCR master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.

-

Aliquot the master mix into qPCR plates.

-

Add diluted cDNA (typically 1-5 ng per reaction) to the respective wells.

-

Include no-template controls (NTCs) for each primer set to check for contamination.

-

Run all samples and controls in triplicate.

3. qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative expression of UBXD2 using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes (ACTB and GAPDH).

II. Measurement of Erasin (UBXD2) Protein Expression Levels

Several immunological methods can be employed to detect and quantify erasin protein levels.

Table 2: Recommended Antibodies for Erasin (UBXD2) Detection

| Application | Antibody | Catalog Number | Recommended Dilution |

| Western Blotting | Rabbit Polyclonal anti-UBXD2 | ABIN1410562 | 1:500 - 1:2000 |

| Immunohistochemistry | Rabbit Polyclonal anti-UBXD2 | Omnimabs: OM294575 | User-defined |

| Immunofluorescence | Rabbit Polyclonal anti-UBXD2 | Proteintech: 21052-1-AP | 1:50 - 1:500 |

Experimental Protocol: Western Blotting

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against erasin (UBXD2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the erasin protein levels.

Experimental Protocol: Immunohistochemistry (IHC)

1. Tissue Preparation:

-

Fix paraffin-embedded tissue sections (4-5 µm) on slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

3. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary antibody against erasin (UBXD2) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a DAB substrate kit.

-

Counterstain with hematoxylin.

4. Imaging:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Image the slides using a light microscope.

Experimental Protocol: Immunofluorescence (IF)

1. Cell Preparation:

-

Grow cells on coverslips to the desired confluency.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

2. Staining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with the primary antibody against erasin (UBXD2) for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

3. Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium with DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope.

III. Quantitative Protein Analysis: Sandwich ELISA Development

As no commercial ELISA kit is currently available for erasin (UBXD2), this section provides a general protocol for developing a sandwich ELISA.

Table 3: Key Reagents for Erasin (UBXD2) Sandwich ELISA Development

| Reagent | Description |

| Capture Antibody | Monoclonal or polyclonal antibody specific for one epitope of erasin. |

| Detection Antibody | Monoclonal or polyclonal antibody specific for a different epitope of erasin (biotinylated). |

| Recombinant Erasin | Purified full-length or a fragment of erasin protein to be used as a standard. |

| Streptavidin-HRP | Enzyme conjugate for detection. |

| Substrate | TMB (3,3’,5,5’-Tetramethylbenzidine) for colorimetric detection. |

Experimental Protocol: Sandwich ELISA Development

1. Plate Coating:

-

Coat a 96-well high-binding microplate with the capture antibody (1-10 µg/mL in coating buffer, pH 9.6) overnight at 4°C.

2. Blocking:

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Standard and Sample Incubation:

-

Wash the plate three times.

-

Prepare a serial dilution of the recombinant erasin standard.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

5. Enzyme and Substrate Incubation:

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add TMB substrate and incubate for 15-30 minutes.

6. Data Acquisition:

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of erasin in the samples.

IV. Signaling Pathway and Experimental Workflows

Erasin in the ER-Associated Degradation (ERAD) Pathway

Erasin functions as a key component of the ERAD machinery. The following diagram illustrates its role in this pathway.

Caption: Erasin's role in the ERAD pathway.

Experimental Workflow for Measuring Erasin Expression

The following diagram outlines the general workflow for measuring erasin expression at both the mRNA and protein levels.

References

Application Notes: In Vitro Knockdown of UBXD2 (Erasin)

Introduction

UBX Domain Protein 2 (UBXD2), also known as erasin (B1192744), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope.[1][2] It plays a crucial role in cellular protein quality control, specifically in the Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway.[3] Through its UBX (ubiquitin-regulatory X) domain, UBXD2 binds to the p97/VCP ATPase, a key chaperone that facilitates the retrotranslocation of misfolded proteins from the ER to the cytosol for degradation by the proteasome.[1][2][4] Studies have demonstrated that the overexpression of UBXD2 enhances the degradation of ERAD substrates, while its reduction via siRNA-mediated knockdown almost completely blocks this process.[1][2] Given its function in proteostasis and its potential involvement in diseases like Alzheimer's, UBXD2 is a significant target for functional studies in cell biology and drug development.[1]

This document provides detailed protocols for the in vitro knockdown of UBXD2 using small interfering RNA (siRNA) for transient silencing and outlines the principles for stable knockdown using short hairpin RNA (shRNA) delivered via lentiviral particles.

Part 1: Transient Knockdown of UBXD2 using siRNA

Transient knockdown with siRNA is a rapid and widely used method to study the short-term effects of gene silencing. The protocol involves introducing synthetic, double-stranded RNA molecules complementary to the UBXD2 mRNA sequence into the cell, leading to its degradation.[5]

Key Experimental Considerations & Optimization

Successful siRNA experiments require careful optimization to maximize knockdown efficiency while minimizing cytotoxicity.[6]

-

Controls: Proper controls are essential for data interpretation.[9][11]

-

Negative Control: A non-targeting or scrambled siRNA sequence that does not correspond to any sequence in the host genome.

-

Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH).

-

Untreated Control: Cells that are not transfected.

-

Mock Transfection: Cells treated with the transfection reagent only, without siRNA.[9]

-

Experimental Protocol: siRNA Transfection (24-well plate format)

This protocol is a general guideline and should be optimized for your specific cell line and conditions.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

UBXD2-targeting siRNAs (at least 2 distinct sequences)

-

Negative Control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Reduced-serum medium (e.g., Opti-MEM™)

-

24-well tissue culture plates

-

RNase-free pipette tips and microcentrifuge tubes

Day 1: Cell Seeding

-

Trypsinize and count healthy, subconfluent cells.

-

Seed cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection. For a 24-well plate, this is typically 0.5 x 10⁵ to 1.0 x 10⁵ cells per well in 500 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified CO₂ incubator.

Day 2: Transfection

-

For each well to be transfected, prepare two tubes:

-

Tube A (siRNA): Dilute the desired amount of siRNA (e.g., for a final concentration of 20 nM in 500 µL, use 1 µL of a 10 µM stock) in 50 µL of reduced-serum medium. Mix gently.

-

Tube B (Lipid): Dilute 1.5 µL of the transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the 100 µL siRNA-lipid complex mixture dropwise to the appropriate well. Gently swirl the plate to ensure even distribution.

Day 3-4: Analysis of Knockdown Efficiency

-

Harvest cells for analysis.

-

mRNA Level Analysis (qPCR): Isolate total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure UBXD2 mRNA levels relative to a housekeeping gene (e.g., GAPDH, ACTB).[12] A reduction of ≥70% typically indicates successful knockdown.[12]

-

Protein Level Analysis (Western Blot): Prepare cell lysates and perform a Western blot using a validated antibody against UBXD2 to confirm a reduction in protein levels.[5][12] This is the most direct confirmation of successful gene silencing.[13]

Data Presentation: Example Optimization Data

Table 1: Optimization of siRNA Concentration for UBXD2 Knockdown in HeLa Cells (48h post-transfection)

| siRNA Concentration (nM) | UBXD2 mRNA Level (% of Control) | Cell Viability (% of Control) |

|---|---|---|

| 0 (Mock) | 100% | 98% |

| 10 | 45% | 95% |

| 25 | 22% | 91% |

| 50 | 18% | 85% |

| 100 | 19% | 72% |

Data are representative. Actual results will vary based on cell line and reagents.

Part 2: Stable Knockdown of UBXD2 using shRNA

For long-term studies or for use in difficult-to-transfect cells, stable knockdown using shRNA delivered by lentiviral particles is the preferred method.[14] The shRNA is integrated into the host cell genome, providing continuous suppression of the target gene.

Principle: A vector containing an shRNA sequence targeting UBXD2 is packaged into lentiviral particles. These particles are used to transduce the target cells. Once inside the cell, the shRNA is processed by the cell's RNAi machinery into siRNA, leading to sustained knockdown of UBXD2.[15] Transduced cells can be selected using an antibiotic resistance marker (e.g., puromycin) encoded by the vector.[16]

Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work must be conducted in a BSL-2 facility following appropriate safety guidelines for handling and waste decontamination.[14][15]

Protocol Outline: Lentiviral Transduction for Stable Knockdown

-

Day 1: Seed Cells: Plate cells so they are approximately 50-70% confluent on the day of transduction.[15][16]

-

Day 2: Transduction:

-

Thaw UBXD2-shRNA and control-shRNA lentiviral particles on ice.

-

Remove the growth medium from the cells.

-

Add fresh medium containing hexadimethrine bromide (Polybrene), typically at 5-8 µg/mL, to enhance transduction efficiency.[16][17] Note: Some cell types are sensitive to Polybrene.[17]

-

Add the desired amount of lentiviral particles (determined by titration to find the optimal Multiplicity of Infection, MOI).

-

Incubate for 18-24 hours.[14]

-

-

Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.

-

Day 5 Onward: Selection:

-

Expansion and Validation:

-

Isolate and expand several resistant clones.

-

Validate UBXD2 knockdown in each clone using qPCR and Western blot as described in the siRNA protocol.

-

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Roles of ubiquitin in endoplasmic reticulum-associated protein degradation (ERAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]

- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 13. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Erasin UBXD2 Antibody in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the erasin (B1192744) (UBXD2) antibody in Western blot analysis. Erasin, also known as UBX Domain Containing 2 (UBXD2), is an integral membrane protein of the endoplasmic reticulum (ER) and nuclear envelope. It plays a crucial role in the ER-associated protein degradation (ERAD) pathway by interacting with the p97/VCP protein complex.[1][2] This pathway is essential for cellular homeostasis, and its dysfunction has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3]

Protein Function and Signaling Pathway

Erasin (UBXD2) is a highly conserved mammalian protein characterized by a C-terminal UBX domain.[1][2] This domain facilitates the interaction with p97/valosin-containing protein (VCP), an AAA-ATPase that is a central component of the ERAD machinery.[1][2][4] The ERAD pathway is responsible for the recognition and elimination of misfolded and unfolded proteins from the endoplasmic reticulum.

Overexpression of erasin has been shown to enhance the degradation of ERAD substrates, while its reduction can inhibit this process.[1][3] Furthermore, erasin levels are upregulated in response to ER stress.[1][2] This suggests that erasin is a key regulatory component of the ERAD pathway. In the context of Alzheimer's disease, erasin has been observed to accumulate in neurons undergoing neurofibrillary degeneration.[1][2]

Below is a diagram illustrating the central role of erasin (UBXD2) in the ER-associated protein degradation (ERAD) pathway.

Caption: Role of Erasin (UBXD2) in the ERAD Pathway.

Quantitative Data Summary

The following table summarizes key quantitative information for the use of the erasin UBXD2 antibody in Western blot analysis.

| Parameter | Value | Source |

| Target Protein | erasin (UBXD2) | [5] |

| Alternative Names | UBXN4, FLJ23318, KIAA0242, UBXDC1 | [5] |

| Molecular Weight (Predicted) | 57 kDa | [5] |

| Molecular Weight (Observed) | ~64 kDa | [6] |

| Host Species | Rabbit | [5] |

| Clonality | Polyclonal | [5] |

| Recommended Primary Antibody Concentration | 2.5 µg/mL | [5] |

| Recommended Secondary Antibody Dilution (HRP-conjugated) | 1:50,000 - 1:100,000 | [5] |

| Positive Control | HepG2 cell lysate | [5] |

Detailed Experimental Protocol: Western Blotting

This protocol provides a step-by-step guide for detecting erasin (UBXD2) in cell lysates using Western blotting.

Sample Preparation (Cell Lysate)

-

Cell Collection:

-

Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in fresh ice-cold PBS and centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.[7]

-

Suspension Cells: Centrifuge cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and discard the supernatant.[7]

-

-

Lysis: Resuspend the cell pellet in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer

-

Sample Preparation for Loading: Mix 20-30 µg of protein lysate with an equal volume of 2x Laemmli sample buffer.

-

Denaturation: Boil the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (10% or 12% gel is recommended). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.

Immunoblotting

-

Blocking: After transfer, rinse the membrane with deionized water. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]

-

Primary Antibody Incubation:

-

Dilute the erasin UBXD2 primary antibody to a final concentration of 2.5 µg/mL in the blocking buffer.[5]

-

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection

-

Substrate Preparation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Signal Development: Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

The following diagram outlines the key steps in the Western blot workflow for erasin (UBXD2) detection.

Caption: Western Blot Workflow for Erasin (UBXD2).

Troubleshooting and Further Information

-

No Signal: Increase the amount of protein loaded, increase the primary antibody concentration, or extend the incubation time. Ensure the secondary antibody is compatible with the primary antibody.

-

High Background: Increase the number and duration of washing steps. Ensure the blocking buffer is fresh and properly prepared.

-

Non-specific Bands: Optimize the antibody concentrations. Ensure that the lysis buffer contains sufficient protease inhibitors.

For further optimization, it is recommended to perform a titration of the primary and secondary antibodies to determine the optimal concentrations for your specific experimental conditions.

References

- 1. Characterization of erasin (UBXD2): a new ER protein that promotes ER-associated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. omnimabs.com [omnimabs.com]

- 6. scispace.com [scispace.com]

- 7. img.abclonal.com [img.abclonal.com]

Application Notes and Protocols for Immunoprecipitation of Erasin (UBXD2)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the successful immunoprecipitation (IP) of Erasin (B1192744) (UBXD2), an integral membrane protein of the endoplasmic reticulum (ER) involved in ER-associated protein degradation (ERAD).[1][2][3] This protocol is designed for researchers studying protein-protein interactions, particularly the role of Erasin in cellular quality control pathways.

Introduction to Erasin (UBXD2) and its Role in ERAD

Erasin (also known as UBXD2) is a highly conserved mammalian protein that plays a crucial role in the ERAD pathway.[1][2][3] The ERAD process is a cellular quality control mechanism that identifies and targets misfolded or unassembled proteins in the ER for degradation by the proteasome.[4] Erasin, an integral membrane protein of the ER and nuclear envelope, facilitates this process by recruiting the AAA-ATPase p97/VCP to the ER membrane.[1][2][3] This interaction is mediated by the UBX domain of Erasin and is essential for the retro-translocation of misfolded proteins from the ER to the cytoplasm for their subsequent ubiquitination and degradation.[1][2][3] Dysregulation of the ERAD pathway and accumulation of misfolded proteins are implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3][5]

The following diagram illustrates the central role of Erasin (UBXD2) in the p97/VCP-mediated ERAD pathway.

Figure 1: Erasin (UBXD2) in the ERAD Signaling Pathway. This diagram shows Erasin recruiting the p97/VCP complex to the ER membrane to facilitate the degradation of misfolded proteins.

Experimental Protocol for Immunoprecipitation of Erasin (UBXD2)

This protocol is optimized for the immunoprecipitation of endogenous or overexpressed Erasin (UBXD2) from mammalian cell lysates.

Materials and Reagents

Buffers and Solutions:

| Reagent | Composition | Storage |

| IP Lysis Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM EDTA, 0.1% NP-40 | 4°C |

| Wash Buffer | IP Lysis Buffer | 4°C |

| Protease Inhibitor Cocktail | Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin) | -20°C |

| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |

| Elution Buffer | 2x SDS-PAGE Sample Buffer (containing β-mercaptoethanol or DTT) | Room Temperature |

Antibodies and Beads:

| Reagent | Recommended Product/Source |

| Anti-Erasin (UBXD2) Antibody | Polyclonal or monoclonal antibody validated for IP (various commercial sources available) |

| Control IgG | Normal IgG from the same species as the primary antibody (e.g., Rabbit IgG) |

| Protein A/G Agarose or Magnetic Beads | Commercially available |

Experimental Workflow

The following diagram outlines the key steps in the immunoprecipitation of Erasin (UBXD2).

Figure 2: Experimental Workflow for Erasin (UBXD2) Immunoprecipitation. A step-by-step overview of the immunoprecipitation process.

Detailed Methodology

1. Cell Lysate Preparation:

-

For Adherent Cells:

-

Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.

-

Aspirate PBS completely.

-

Add 1 mL of ice-cold IP Lysis Buffer supplemented with protease inhibitors to the dish.

-

Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

For Suspension Cells:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold IP Lysis Buffer supplemented with protease inhibitors (use 1 mL per 1-5 x 10^7 cells).

-

-

Lysate Processing:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

-

2. Pre-clearing the Lysate (Optional but Recommended):

This step helps to reduce non-specific binding of proteins to the beads.

-

To 1 mg of total protein in a volume of 500 µL to 1 mL of IP Lysis Buffer, add 20-30 µL of a 50% slurry of Protein A/G beads.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

3. Immunoprecipitation with Anti-Erasin (UBXD2) Antibody:

-

To the pre-cleared lysate, add the appropriate amount of anti-Erasin (UBXD2) antibody. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is recommended.

-

As a negative control, add an equivalent amount of control IgG to a separate tube of pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

4. Capture with Protein A/G Beads:

-

Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.

-

Incubate on a rotator for 1-2 hours at 4°C.

5. Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

-

Repeat the centrifugation and wash steps three to four more times to remove non-specifically bound proteins.

6. Elution:

-

After the final wash, carefully remove all of the supernatant.

-

Resuspend the beads in 30-50 µL of 2x SDS-PAGE Sample Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.

-

Centrifuge at 14,000 x g for 1 minute to pellet the beads.

-

Carefully transfer the supernatant containing the eluted proteins to a new tube.

7. Downstream Analysis:

The eluted samples are now ready for analysis by Western blotting to detect Erasin (UBXD2) and any co-immunoprecipitated proteins.

Quantitative Data Summary

The following table provides a summary of recommended quantitative parameters for the immunoprecipitation of Erasin (UBXD2). These values may require optimization depending on the cell type, expression level of Erasin, and the specific antibody used.

| Parameter | Recommended Range | Notes |

| Starting Cell Number | 1 x 10^7 - 1 x 10^8 cells | Adjust based on Erasin expression levels. |

| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell lysis. |

| Total Protein for IP | 0.5 - 2.0 mg | Higher amounts may be needed for endogenous protein. |

| Primary Antibody | 1 - 10 µg | Titrate for optimal signal-to-noise ratio. |

| Control IgG | Same amount as primary antibody | Essential for assessing non-specific binding. |

| Protein A/G Beads (50% slurry) | 20 - 50 µL | Ensure sufficient binding capacity for the antibody. |

| Incubation Time (Antibody) | 2 hours to overnight | Overnight incubation may increase yield but also background. |

| Incubation Time (Beads) | 1 - 2 hours | |

| Wash Buffer Volume | 1 mL per wash | |

| Number of Washes | 3 - 5 times | More washes can reduce background but may also reduce yield. |

| Elution Buffer Volume | 20 - 50 µL | Use a minimal volume for concentrated samples. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low yield of Erasin | Inefficient cell lysis | Ensure complete lysis; sonication may be required for membrane proteins. |

| Low expression of Erasin | Use more starting material or transfect cells with an Erasin expression vector. | |

| Ineffective antibody | Use an antibody validated for IP; test different antibody concentrations. | |

| Inefficient antibody-bead binding | Ensure the correct type of beads (Protein A or G) is used for the antibody isotype. | |

| High background | Insufficient washing | Increase the number of washes or the stringency of the wash buffer (e.g., increase detergent concentration). |

| Non-specific binding to beads | Perform the pre-clearing step. | |

| Antibody concentration too high | Reduce the amount of primary antibody used. | |

| Co-elution of IgG heavy and light chains | Elution with SDS-PAGE buffer | Use a cross-linking IP kit or an elution buffer that does not denature the antibody (e.g., low pH glycine (B1666218) buffer followed by neutralization). |

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. journals.biologists.com [journals.biologists.com]